molecular formula C11H21N4NaO12P2 B12707098 Einecs 301-033-6 CAS No. 93980-55-3

Einecs 301-033-6

Cat. No.: B12707098
CAS No.: 93980-55-3
M. Wt: 486.24 g/mol
InChI Key: VBYWYJFUPCJDON-WFIJOQBCSA-M
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Description

Einecs 301-033-6, also known as aminocaproic acid, is a chemical compound with the molecular formula C6H13NO2. It is a derivative of the amino acid lysine and is primarily used as an antifibrinolytic agent. This compound is known for its ability to inhibit the breakdown of fibrin, a protein involved in blood clotting, making it useful in medical applications to prevent excessive bleeding.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminocaproic acid can be synthesized through the hydrogenation of ε-caprolactam. The process involves the following steps:

    Hydrogenation of ε-caprolactam: ε-caprolactam is hydrogenated in the presence of a catalyst such as nickel or palladium under high pressure and temperature conditions.

    Purification: The resulting aminocaproic acid is then purified through crystallization or other suitable methods to obtain the desired purity.

Industrial Production Methods

In industrial settings, aminocaproic acid is produced using large-scale hydrogenation reactors. The process involves the continuous feeding of ε-caprolactam and hydrogen gas into the reactor, where the hydrogenation reaction takes place. The product is then separated and purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Aminocaproic acid undergoes various chemical reactions, including:

    Oxidation: Aminocaproic acid can be oxidized to produce ε-caprolactam.

    Reduction: It can be reduced to form hexanoic acid.

    Substitution: Aminocaproic acid can undergo substitution reactions with various reagents to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

    Substitution: Various reagents such as acyl chlorides, alkyl halides, and sulfonyl chlorides can be used in the presence of suitable catalysts.

Major Products Formed

    Oxidation: ε-caprolactam

    Reduction: Hexanoic acid

    Substitution: Various aminocaproic acid derivatives

Scientific Research Applications

Aminocaproic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: Aminocaproic acid is used in studies related to blood clotting and fibrinolysis.

    Medicine: It is used as an antifibrinolytic agent to prevent excessive bleeding during surgeries and in conditions such as hemophilia.

    Industry: Aminocaproic acid is used in the production of nylon-6, a type of synthetic polymer.

Mechanism of Action

Aminocaproic acid exerts its effects by inhibiting the activation of plasminogen to plasmin, an enzyme responsible for the breakdown of fibrin. By binding to the kringle domain of plasminogen, aminocaproic acid prevents its conversion to plasmin, thereby reducing fibrinolysis and promoting blood clot stability.

Comparison with Similar Compounds

Similar Compounds

    Tranexamic acid: Another antifibrinolytic agent with a similar mechanism of action.

    ε-aminocaproic acid: A closely related compound with similar properties.

Uniqueness

Aminocaproic acid is unique due to its specific binding affinity to the kringle domain of plasminogen, making it highly effective in inhibiting fibrinolysis. Its relatively low cost and ease of production also make it a preferred choice in medical and industrial applications.

Biological Activity

EINECS 301-033-6, commonly known as UV-328, is a chemical compound primarily used as a UV stabilizer in various polymeric materials. Its biological activity, particularly regarding its environmental impact and potential effects on wildlife, has been the subject of significant research. This article delves into the biological activity of UV-328, highlighting its persistence, bioaccumulation potential, and toxicological effects based on diverse sources.

UV-328 is a phenolic benzotriazole compound used mainly in the formulation of coatings, adhesives, and plastics to protect against UV radiation. Its chemical structure allows it to absorb UV light effectively, thereby extending the lifespan of products containing it.

Biological Persistence

One of the critical aspects of UV-328's environmental behavior is its persistence. Studies indicate that UV-328 has a high potential for persistence in aquatic environments. The compound exhibits a predicted half-life of approximately 74 days in water and 136 days in soil under aerobic conditions . This persistence raises concerns regarding its long-term impact on ecosystems.

Bioaccumulation Potential

UV-328 has been shown to bioaccumulate in aquatic organisms. The log Kow value for UV-328 exceeds 5, indicating a significant potential for bioaccumulation . Measured bioconcentration factors (BCFs) have confirmed that UV-328 accumulates in organisms at levels significantly higher than those found in their surrounding environment. For example, concentrations of UV-328 found in finless porpoises were reported to be up to 30 times higher than those in small fish from the same area .

Table 1: Concentrations of UV-328 in Aquatic Organisms

OrganismConcentration (ng/g ww)Reference
Finless Porpoises29 ± 19Nakata et al., 2010
Small Fish0.25 ± 0.03Nakata et al., 2009

Toxicological Effects

The toxicological profile of UV-328 reveals potential risks to wildlife and possibly humans through trophic transfer. The low metabolic transformation rates observed suggest that once ingested, UV-328 is not readily broken down by organisms, leading to biomagnification through food webs .

Case Study: Impact on Finless Porpoises

Research conducted in the Ariake Sea demonstrated that finless porpoises, which feed on small fish that accumulate UV-328, exhibit elevated levels of this compound. The study highlighted the pathway of bioaccumulation: benthic organisms uptake UV-328 from sediments, which are then consumed by small fish, culminating in higher concentrations within finless porpoises .

Environmental Impact and Regulatory Considerations

Given its persistence and bioaccumulation potential, UV-328 has raised regulatory concerns. The European Chemicals Agency (ECHA) has classified it as a substance of concern due to its environmental impact. The compound's usage is being scrutinized under various regulatory frameworks aimed at minimizing risks associated with persistent organic pollutants.

Properties

CAS No.

93980-55-3

Molecular Formula

C11H21N4NaO12P2

Molecular Weight

486.24 g/mol

IUPAC Name

sodium;2-aminoethanol;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H15N3O11P2.C2H7NO.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;3-1-2-4;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);4H,1-3H2;/q;;+1/p-1/t4-,6-,7-,8-;;/m1../s1

InChI Key

VBYWYJFUPCJDON-WFIJOQBCSA-M

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)[O-])O)O.C(CO)N.[Na+]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)[O-])O)O.C(CO)N.[Na+]

Origin of Product

United States

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